molecular formula C16H23NO2 B12593316 4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline CAS No. 634164-69-5

4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline

Cat. No.: B12593316
CAS No.: 634164-69-5
M. Wt: 261.36 g/mol
InChI Key: UFKARSSFHGLGFR-UHFFFAOYSA-N
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Description

4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline is an organic compound with the molecular formula C16H23NO2. This compound is characterized by the presence of a cyclohexene ring, a methoxy group, and an aniline derivative. It is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

634164-69-5

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

4-cyclohex-2-en-1-yloxy-3-methoxy-N-propan-2-ylaniline

InChI

InChI=1S/C16H23NO2/c1-12(2)17-13-9-10-15(16(11-13)18-3)19-14-7-5-4-6-8-14/h5,7,9-12,14,17H,4,6,8H2,1-3H3

InChI Key

UFKARSSFHGLGFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=C(C=C1)OC2CCCC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-nitroaniline with cyclohex-2-en-1-ol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as ethanol or methanol. The nitro group is then reduced to an amine using hydrogenation or other reducing agents like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogenation using Pd/C or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagent used.

Scientific Research Applications

4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-nitroaniline: A precursor in the synthesis of 4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline.

    Cyclohex-2-en-1-ol: Another precursor used in the synthesis.

    Poly[2-(cyclohex-2-en-1-yl)aniline]: A related polyaniline derivative with different properties and applications.

Uniqueness

4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline is unique due to its combination of a cyclohexene ring, methoxy group, and aniline derivative. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.

Biological Activity

The compound 4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline , a derivative of aniline, has garnered attention in recent research due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of 4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline can be broken down into its key components:

  • Cyclohex-2-en-1-yl group, contributing to its reactivity.
  • Methoxy group, which enhances lipophilicity.
  • Propan-2-yl group, providing steric hindrance that may affect biological interactions.

Synthesis typically involves the reaction of cyclohexene derivatives with methoxy-substituted anilines under controlled conditions to yield the target compound. Various synthetic routes have been explored, emphasizing the importance of optimizing reaction conditions for yield and purity.

Antitumor Activity

Recent studies have indicated that compounds similar to 4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline exhibit significant antitumor properties. For instance, a study assessed various derivatives against cancer cell lines such as HEPG2, revealing IC50 values ranging from 3.74 to 9.38 µg/mL for the most active compounds . The mechanism of action often involves apoptosis induction and inhibition of tumor-associated angiogenesis.

  • Apoptosis Induction : Compounds in this class may trigger apoptotic pathways in cancer cells, which is crucial for their antitumor efficacy. For example, activation of caspase pathways has been observed in related studies .
  • Inhibition of Tyrosine Kinases : Some derivatives show preferential binding to protein tyrosine kinases such as c-Kit and PDGFR, which play roles in cell signaling pathways associated with tumor growth .
  • Biochemical Safety Profile : Evaluations on liver enzymes (ALT, AST) and other biochemical markers indicate a moderate safety margin for these compounds, suggesting low toxicity at therapeutic doses .

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations suggest that this compound may exhibit antimicrobial activity against various pathogens. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Comparative Biological Activity Table

Compound NameIC50 (µg/mL)Activity Type
4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline3.74Antitumor
Compound A (similar structure)4.31Antitumor
Compound B (related derivative)3.92Antitumor
Compound C (antimicrobial agent)TBDAntimicrobial

Note: TBD indicates that further data is required for specific IC50 values in antimicrobial assays.

Case Study 1: Antitumor Efficacy in HEPG2 Cells

A recent study evaluated the cytotoxic effects of various synthesized derivatives on HEPG2 cells. The results demonstrated that compounds with structural similarities to 4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline exhibited promising antitumor activity with significant reductions in cell viability compared to standard treatments like doxorubicin.

Case Study 2: Safety Profile Assessment

In a toxicity evaluation involving animal models, compounds derived from this class were administered at varying doses. Biochemical analyses showed no significant elevation in liver enzymes compared to control groups, indicating a favorable safety profile for further development .

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